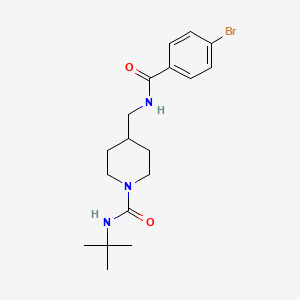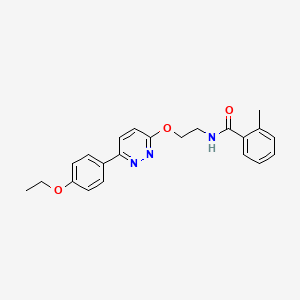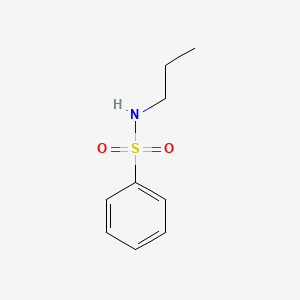![molecular formula C23H20N2O3 B2608874 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896820-88-5](/img/structure/B2608874.png)
2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione and similar compounds often involves a multicomponent process . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton . This structure is rarely detected in nature but has been found in Pyranonigrins, secondary metabolites produced by Aspergillus niger .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its IR spectra, which show absorption bands near 3420–3300 cm−1, assignable to the –NH-stretching vibrations and a characteristic band near 3372 cm−1, corresponding to a –C=N linkage at 1610 cm−1 .Aplicaciones Científicas De Investigación
Multicomponent Synthesis Methods
Several studies have focused on developing efficient, environmentally friendly synthesis methods for chromeno[2,3-d]pyrimidine derivatives:
Alum Catalyzed Synthesis : The combination of isatin, barbituric acid, and cyclohexane-1,3-dione derivatives in the presence of alum (KAl(SO4)2·12H2O) serves as a simple and green route for synthesizing functionalized spiro[chromeno[2,3‐d]pyrimidine‐5,3′‐indoline]-tetraones in ionic liquid media, indicating the versatility of alum as a catalyst in organic synthesis (Mojtaba Mirhosseini Moghaddam et al., 2012).
Catalyst-Free Synthesis : A catalyst-free, one-pot synthesis approach has been developed for a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, highlighting the method's simplicity and efficiency in producing densely functionalized derivatives under ambient conditions (G. Brahmachari & Nayana Nayek, 2017).
Biological Activities and Applications
Research into chromeno[2,3-d]pyrimidine derivatives also explores their biological activities, with some compounds showing promising results:
Antimicrobial Activity : Certain chromeno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activity, with some compounds showing significant activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Janardhan Banothu & Rajitha Bavanthula, 2012).
Antitubercular Activity : Novel 4H-chromeno[2,3-d]pyrimidine derivatives synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have been tested for their in vitro antitubercular activity, with some showing pronounced effectiveness against Mycobacterium tuberculosis H37Rv, indicating their potential in antitubercular drug development (Nimesh R. Kamdar et al., 2011).
Mecanismo De Acción
It’s worth noting that chromeno[2,3-d]pyrimidines, the class of compounds to which this molecule belongs, are known to have a wide range of bioactivities and are increasingly present in drugs . They are often considered as crucial structural elements in both naturally occurring and biologically active compounds .
In the field of synthetic and medicinal chemistry, multicomponent reactions (MCRs) are regarded as the most important tool in the methodological armoury . The functionally substituted chromene moiety is often considered as a crucial structural element in both naturally occurring and biologically active compounds . Because of their potential biological activity and adaptability as synthons in chemical synthesis, pyrimidine derivatives are also highly curious .
Direcciones Futuras
The future directions for research on 2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione are promising. The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . Further studies are needed to fully understand the potential applications of this compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-cyclohexyl-3-phenylchromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-20-17-13-7-8-14-18(17)28-22-19(20)23(27)25(16-11-5-2-6-12-16)21(24-22)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBPQOZXIAVUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride](/img/structure/B2608792.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B2608797.png)
![1-{[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2608799.png)
![N-[4-(sec-butyl)phenyl]-3-(2,4-dimethylphenyl)acrylamide](/img/structure/B2608800.png)



![[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine](/img/structure/B2608805.png)


![2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2608812.png)
![N-[(1S)-1-(4-Chlorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2608813.png)
![2-(4-Butoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2608814.png)
